molecular formula C19H18F3NO4 B11499502 2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

Cat. No.: B11499502
M. Wt: 381.3 g/mol
InChI Key: VTUAHHLUVVNVDO-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, a trifluoromethoxy group, and a butanoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Sodium dichromate, sulfuric acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and aromatic rings contribute to its binding affinity and specificity towards certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18F3NO4

Molecular Weight

381.3 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid

InChI

InChI=1S/C19H18F3NO4/c1-12-2-4-13(5-3-12)10-14(18(25)26)11-17(24)23-15-6-8-16(9-7-15)27-19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,24)(H,25,26)

InChI Key

VTUAHHLUVVNVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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